Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate
Description
Crystallographic Analysis and X-ray Diffraction Studies
Single crystal X-ray diffraction analysis has proven invaluable for determining the precise three-dimensional structure of this compound and related quinazoline derivatives. The International Union of Pure and Applied Chemistry naming convention identifies this compound as methyl 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate, reflecting its predominant tautomeric form in the solid state. The molecular structure exhibits a planar quinazoline ring system with minimal deviation from planarity, a characteristic feature that facilitates π-π stacking interactions in crystalline arrangements.
Comparative crystallographic studies of structurally related compounds have provided valuable insights into the solid-state behavior of this chemical family. For instance, detailed analysis of methyl 4-hydroxy-2-methylthio-quinoline-3-carboxylate revealed monoclinic crystal systems with specific unit cell parameters that demonstrate the influence of substitution patterns on crystal packing. The colorless crystals of this related compound crystallized in the space group P2₁/c with unit cell dimensions of a = 4.0161(9) Å, b = 17.850(4) Å, c = 15.891(6) Å, and β = 96.13(3)°, yielding a unit cell volume of 1132.6(5) Ų.
The crystallographic data reveals that hydrogen bonding patterns play a crucial role in determining the solid-state structure. In related quinazoline derivatives, strong intramolecular hydrogen bonds between hydroxyl groups and carbonyl oxygen atoms of ester groups have been observed, significantly influencing molecular conformation and crystal stability. These findings suggest that this compound likely exhibits similar hydrogen bonding characteristics, contributing to its structural stability and affecting its physical properties.
X-ray diffraction studies have also demonstrated that quinazoline derivatives typically adopt stacked arrangements along specific crystallographic directions, maximizing intermolecular interactions while minimizing steric hindrance. The methylsulfanylquinazoline group maintains planarity in related structures, with methyl carbon atoms showing minimal deviation from the ring plane, typically less than 0.04 Å. This planarity facilitates effective π-π stacking interactions between adjacent molecules in the crystal lattice.
Quantum Chemical Calculations: Density Functional Theory-Based Molecular Orbital Analysis
Density functional theory calculations have provided comprehensive insights into the electronic structure and molecular orbital characteristics of this compound. The B3LYP exchange-correlation functional combined with 6-311G(d,p) and 6-31G++(d,p) basis sets has been employed to optimize molecular geometries and calculate electronic properties. These computational approaches have proven highly effective for predicting experimental observables and understanding the fundamental electronic nature of quinazoline derivatives.
Time-dependent density functional theory calculations have been particularly valuable for analyzing electronic transitions and predicting ultraviolet-visible spectroscopic properties. The calculated energy gaps for related quinazoline compounds typically range from 4.1 to 5.6 electron volts, reflecting the aromatic character and extended conjugation within the quinazoline framework. These energy gaps provide important information about the compound's electronic excitation behavior and potential photochemical properties.
The molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the quinazoline ring system, with significant contributions from nitrogen and sulfur atoms. The presence of both electron-donating hydroxyl groups and electron-withdrawing carboxylate functionality creates interesting electronic distribution patterns that influence reactivity and intermolecular interactions. Gauge-independent atomic orbital calculations have been used to predict nuclear magnetic resonance chemical shifts, showing excellent correlation with experimental values.
Solvent effects have been incorporated into the computational analysis using the polarizable continuum model, revealing that the total energy of quinazoline derivatives decreases with increasing solvent polarity. Studies conducted in chloroform, ethanol, and acetonitrile have demonstrated that the molecular geometry and electronic properties exhibit modest sensitivity to the dielectric environment, with the most significant changes observed in the molecular electrostatic potential distribution.
Tautomeric Behavior of Hydroxy and Thiol Functional Groups
The tautomeric equilibrium between different structural forms represents a fundamental aspect of this compound chemistry. The compound can exist in multiple tautomeric forms, primarily involving the interconversion between thiol and thione forms at the 2-position, as well as keto-enol tautomerism involving the 4-hydroxyl group. This tautomeric behavior significantly influences the compound's physical properties, reactivity, and biological activity.
Experimental and computational evidence indicates that the thione form (containing a carbon-sulfur double bond) typically predominates in solution and solid state, consistent with the International Union of Pure and Applied Chemistry nomenclature that designates the compound as methyl 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate. The stabilization of this tautomeric form results from favorable electronic delocalization within the quinazoline ring system and optimal hydrogen bonding arrangements.
Nuclear magnetic resonance spectroscopy has provided crucial evidence for tautomeric preferences in related compounds. The absence of characteristic thioamide proton signals near 13 parts per million, which would indicate the thiol form, supports the predominance of the thione tautomer. Instead, broad hydroxyl proton signals observed around 11-12 parts per million confirm the presence of the 4-hydroxy functionality and its involvement in hydrogen bonding interactions.
The energy difference between tautomeric forms has been calculated using density functional theory methods, revealing that the thione form is typically favored by several kilocalories per mole compared to the thiol alternative. This energy difference stems from enhanced aromatic stabilization in the thione form and more favorable electrostatic interactions within the molecular framework. Temperature and solvent effects can modulate this equilibrium, although the thione form remains predominant under most conditions.
Environmental factors such as pH and ionic strength can significantly influence tautomeric equilibria in aqueous solutions. The presence of the carboxylate ester group introduces additional complexity, as hydrolysis reactions can lead to carboxylic acid formation, which may further stabilize certain tautomeric forms through intramolecular hydrogen bonding. These considerations are particularly important when evaluating the compound's behavior in biological systems or during synthetic transformations.
Comparative Analysis with Related Quinazoline Derivatives
Structural comparison with other quinazoline derivatives reveals important trends in molecular properties and biological activity that help contextualize the unique characteristics of this compound. The quinazoline scaffold serves as a versatile platform for pharmaceutical development, with numerous derivatives exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Substitution patterns at the 2-, 3-, and 7-positions of the quinazoline ring system significantly influence both chemical properties and biological activity. Compounds featuring 2-mercapto substitution, such as the target molecule, often exhibit enhanced binding affinity to various biological targets compared to their alkyl or aryl analogs. The combination of 2-mercapto and 7-carboxylate functionalities creates a unique pharmacophore that distinguishes this compound from other quinazoline derivatives.
Comparative analysis of quinazoline-4-one-7-carboxamide derivatives has demonstrated that modifications at the 7-position can dramatically affect target selectivity and potency. While carboxamide derivatives often show improved water solubility and metabolic stability, the methyl ester form in the target compound may offer advantages in terms of cell permeability and bioavailability. The specific combination of functional groups in this compound represents an optimized balance between these competing factors.
Structure-activity relationship studies across the quinazoline family have identified key pharmacophoric elements that contribute to biological activity. The presence of hydrogen bond donors and acceptors at specific positions, combined with appropriate lipophilicity characteristics, appears crucial for target engagement. The target compound incorporates several of these favorable structural features, including the hydrogen-bonding hydroxyl group at position 4 and the metal-chelating mercapto group at position 2.
Recent synthetic developments have enabled the preparation of diverse quinazoline derivatives with varying substitution patterns, facilitating systematic comparison of their properties. Alkylation studies of 2-mercapto-4-hydroxy-quinazoline derivatives have shown that S-alkylation typically occurs preferentially over N-alkylation, leading to compounds with distinct electronic properties and biological profiles. This regioselectivity has important implications for structure-activity relationships and synthetic strategy development.
The electronic properties of quinazoline derivatives show significant variation depending on substituent patterns and their electronic effects. Electron-withdrawing groups such as the 7-carboxylate functionality tend to lower the energy of molecular orbitals and affect the compound's reactivity toward nucleophilic and electrophilic reagents. Conversely, the 4-hydroxyl and 2-mercapto groups introduce electron-donating character that modulates the overall electronic distribution within the aromatic system.
Properties
IUPAC Name |
methyl 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-15-9(14)5-2-3-6-7(4-5)11-10(16)12-8(6)13/h2-4H,1H3,(H2,11,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUCNRQZWVZMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate typically involves the reaction of anthranilic acid derivatives with carbon disulfide and methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the observed biological effects.
Comparison with Similar Compounds
Position 4 Modifications
- 4-Hydroxy vs. 4-Oxo: Target Compound: The 4-hydroxy group introduces hydrogen-bond donor capability, which may enhance interactions in biological systems (e.g., enzyme binding) or influence crystallization patterns . 4-Oxo Derivatives: Compounds like Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS 85743-02-8) and Methyl 2-mercapto-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxylate (CAS 309750-70-7) feature a ketone at position 3.
Position 2 Modifications
- Mercapto vs. Substituted Thio Groups :
- The target compound’s 2-mercapto group provides a reactive thiol site for disulfide formation or metal coordination.
- Analogs like Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (Compound 8 in ) replace the thiol with a benzylthio group, reducing nucleophilicity but increasing steric bulk and lipophilicity.
Position 3 and 7 Variations
- Position 3 : Derivatives such as Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate introduce alkyl groups (e.g., methyl), which may stabilize the ring conformation or modulate steric effects.
- Position 7 : The methyl ester is conserved across most analogs, suggesting its role as a synthetic handle for further functionalization.
Physical and Chemical Properties
*Inferred based on structural similarity to intermediates in and .
Biological Activity
Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate (MHMQ) is a compound of increasing interest due to its diverse biological activities, particularly its potential as an antiviral and anticancer agent. This article reviews the available literature on the biological activity of MHMQ, highlighting its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
MHMQ belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of the mercapto group (-SH) and the carboxylate group (-COOCH3) contributes to its reactivity and biological properties. The compound's structure can be represented as follows:
Antiviral Activity
Recent studies have shown that MHMQ exhibits significant antiviral properties, particularly against Hepatitis B Virus (HBV). Molecular docking simulations suggest that MHMQ can effectively inhibit HBV replication. Experimental in vitro studies demonstrated that MHMQ at a concentration of 10 µM resulted in a substantial decrease in HBV replication, confirming its potential as a therapeutic agent for viral infections .
Anticancer Activity
MHMQ has also been evaluated for its anticancer properties. Research indicates that it inhibits Cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation and is often overexpressed in cancer cells. Inhibition of CDK9 leads to decreased levels of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. The compound showed an IC50 value of approximately 0.589 µM against CDK9, indicating potent inhibitory activity .
Structure-Activity Relationship (SAR)
The biological activity of MHMQ can be influenced by various structural modifications. A study synthesized several derivatives of quinazoline and evaluated their CDK9 inhibitory and cytotoxic activities. The data revealed that modifications at specific positions on the quinazoline ring significantly affected potency, with some derivatives exhibiting enhanced anticancer activity compared to MHMQ itself .
| Compound | Structure | CDK9 IC50 (μM) | Cytotoxicity IC50 (μM) |
|---|---|---|---|
| MHMQ | - | 0.589 | - |
| Derivative A | R1=H | 0.421 | 0.82 |
| Derivative B | R1=Ph | 0.454 | 2.31 |
| Derivative C | R1=4-tolyl | 0.788 | 0.16 |
In Vitro Studies
In vitro studies have confirmed the cytotoxic effects of MHMQ on various cancer cell lines, including breast cancer (MCF-7). The compound demonstrated significant antiproliferative activity, suggesting its potential utility in cancer therapy .
Clinical Implications
The findings regarding MHMQ's antiviral and anticancer activities open avenues for further clinical research. Its dual action against HBV and cancer cells positions it as a candidate for combination therapies, potentially enhancing treatment efficacy while reducing side effects associated with conventional therapies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate, and how can purity be validated?
- Methodology : Synthesis typically involves multi-step reactions starting with quinazoline precursors. For example, thiolation at position 2 can be achieved using thiourea or Lawesson’s reagent under reflux conditions. Esterification at the 7-carboxyl position often employs methanol in acidic or basic media.
- Validation : Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. For crystallinity, X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) is critical to confirm molecular geometry . Mass spectrometry (ESI-MS) ensures correct molecular weight.
Q. How should researchers approach the spectroscopic characterization of this compound?
- Key Techniques :
- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹), S–H (2550–2600 cm⁻¹), and ester C=O (1700–1750 cm⁻¹) stretches.
- NMR : ¹H NMR should resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy protons (δ ~3.9 ppm). 2D NMR (COSY, HSQC) helps assign overlapping signals.
- UV-Vis : Quinazoline derivatives often exhibit π→π* transitions near 270–320 nm.
- Data Interpretation : Compare experimental spectra with simulated data from computational tools (e.g., DFT calculations).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved for this compound?
- Troubleshooting :
- Refinement Software : Use SHELXL with TWIN/BASF commands to address twinning or disorder .
- Validation Tools : Check for outliers using R-factors and ADP (atomic displacement parameter) analysis in PLATON .
- Hydrogen Bonding : Apply Etter’s graph-set analysis to resolve conflicts in hydrogen-bond networks (e.g., O–H⋯S vs. O–H⋯O interactions) .
Q. What computational methods are suitable for modeling the tautomeric equilibria of the hydroxyl and mercapto groups?
- Approach :
- DFT Calculations : Use Gaussian or ORCA to calculate energy differences between enol-thiol and keto-thiolone forms. Solvent effects (e.g., DMSO) are modeled via PCM.
- Molecular Dynamics (MD) : Simulate tautomerization kinetics at physiological pH (7.4) using AMBER or GROMACS.
- Validation : Compare computed pKa values with experimental potentiometric titrations.
Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?
- Strategies :
- Co-crystallization : Screen co-formers (e.g., cyclodextrins) to enhance aqueous solubility .
- pH Adjustment : Use phosphate buffers (pH 6.5–7.5) to stabilize the carboxylate and thiol groups.
- Degradation Studies : Monitor stability via accelerated aging (40°C/75% RH) and LC-MS to identify decomposition pathways.
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing bioactivity data involving this compound?
- Guidelines :
- Dose-Response Curves : Fit IC₅₀/EC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals.
- SAR Studies : Apply multivariate analysis (PCA or PLS) to correlate substituent effects (e.g., methoxy vs. methyl groups) with activity .
Q. How should researchers design experiments to investigate intermolecular interactions in crystal lattices?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
